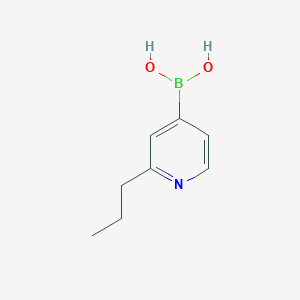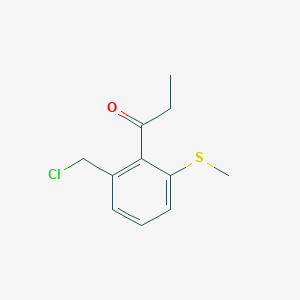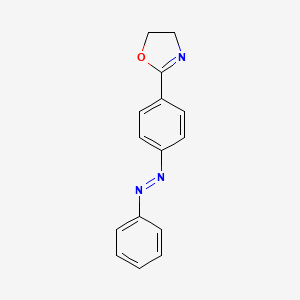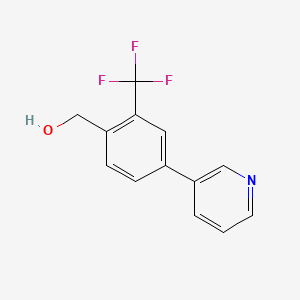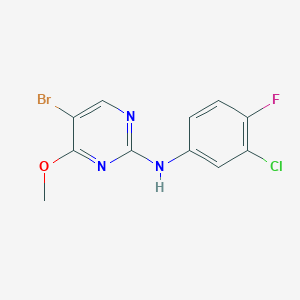
D-|A-Homo-Tyr-OH.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-|A-Homo-Tyr-OH.HCl: is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-|A-Homo-Tyr-OH.HCl can be achieved through solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc)-based chemistry . The process involves the following steps:
Fmoc Protection: The amino group of the tyrosine derivative is protected using the Fmoc group.
Coupling: The protected amino acid is coupled with other amino acids or peptides using carbodiimide-based coupling agents.
Deprotection: The Fmoc group is removed using piperidine, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS techniques. The use of automated peptide synthesizers allows for the efficient and high-throughput production of this compound. The process is optimized to minimize the use of hazardous reagents and solvents, making it more environmentally friendly.
化学反応の分析
Types of Reactions: D-|A-Homo-Tyr-OH.HCl undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine derivative can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Halogenated tyrosine derivatives.
科学的研究の応用
Chemistry: D-|A-Homo-Tyr-OH.HCl is used in the synthesis of peptides and proteins. It serves as a building block in the development of novel peptides with potential therapeutic applications .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based probes for imaging and diagnostic purposes .
Medicine: this compound has potential applications in drug development. It is used in the design of peptide-based drugs targeting specific receptors and enzymes. The compound’s ability to modulate biological pathways makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its unique chemical properties make it suitable for various applications, including the development of bioactive surfaces and materials .
作用機序
The mechanism of action of D-|A-Homo-Tyr-OH.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects .
Molecular Targets and Pathways:
Enzymes: this compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: The compound can bind to receptors, modulating their signaling pathways and affecting cellular responses.
類似化合物との比較
L-|A-Homo-Tyr-OH.HCl: A similar compound with a different stereochemistry.
Tyrosine Derivatives: Other derivatives of tyrosine, such as L-tyrosine and D-tyrosine, share similar chemical properties but differ in their biological activities.
Uniqueness: D-|A-Homo-Tyr-OH.HCl is unique due to its specific stereochemistry and chemical structure. This uniqueness allows it to interact with molecular targets in a distinct manner, leading to different biological effects compared to other tyrosine derivatives .
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
(3R)-3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1 |
InChIキー |
HCZHTEBBIGUZTQ-DDWIOCJRSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)O.Cl |
正規SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


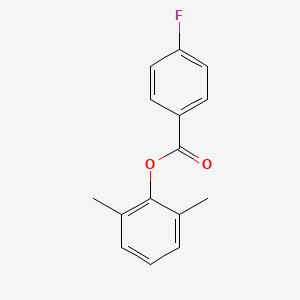
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)

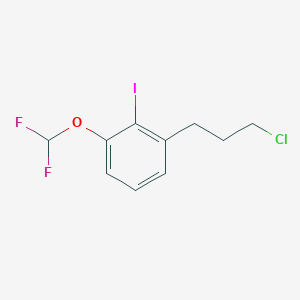
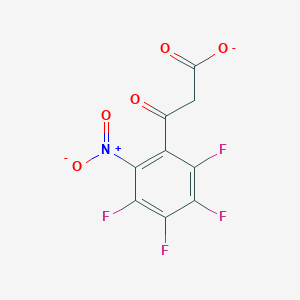
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)


